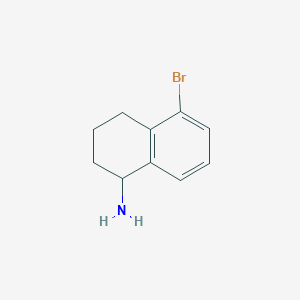
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
説明
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12BrN . It is available in two forms: as a hydrochloride salt and as a free base . The hydrochloride salt has a molecular weight of 262.58 , while the free base has a molecular weight of 226.12 .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 . This indicates that the molecule consists of a tetrahydronaphthalene ring with a bromine atom at the 5-position and an amine group at the 1-position.Physical And Chemical Properties Analysis
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a solid at room temperature . The free base form is a liquid and should be stored at 4°C .科学的研究の応用
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Nitrogen-containing compounds, including certain amines, are prevalent in various industries and pose environmental risks due to their toxicity and resistance to degradation. Advanced Oxidation Processes (AOPs) have been identified as effective for mineralizing these compounds. Research shows that AOPs, including ozone and Fenton processes, can efficiently degrade aromatic and aliphatic amines, as well as nitrogen-containing dyes and pesticides. These processes are sensitive to pH, and their mechanisms vary accordingly. Hybrid methods combining AOPs have shown synergistic effects in degrading these recalcitrant compounds under optimized conditions, suggesting a promising avenue for treating effluents containing such pollutants (Bhat & Gogate, 2021).
Environmental Impact and Toxicology of Brominated Compounds
Brominated compounds, including those related to "5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine," have been extensively studied for their environmental occurrence, toxicology, and fate. These studies encompass the analysis of brominated flame retardants (BFRs), their derivatives, and their degradation products, highlighting the persistent nature of these chemicals in the environment and their potential toxic effects on human health and wildlife. Such research underscores the necessity for ongoing monitoring, improved analytical methods, and effective management strategies to mitigate the environmental and health impacts of brominated compounds (Koch & Sures, 2018).
Biogenic Amines: Roles in Food Safety and Toxicology
Biogenic amines, structurally related to "5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine," are significant from a food safety perspective. They are formed by microbial decarboxylation of amino acids and can lead to health issues if consumed in high amounts. Studies on biogenic amines in food products, particularly fish, have contributed to understanding their formation, occurrence, and implications for food toxicity and spoilage. This research has important implications for food quality, safety regulations, and consumer health, emphasizing the need for strict monitoring and control measures in the food industry (Bulushi et al., 2009).
Amine-functionalized Materials for Environmental and Industrial Applications
Amine-functionalized materials, including those derived from "5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine," have garnered attention for their potential in environmental remediation and industrial applications. Research into amine-functionalized sorbents and metal–organic frameworks (MOFs) has demonstrated their effectiveness in capturing CO2 and removing pollutants from water and air. These materials exhibit strong interactions with pollutants due to their amine groups, offering promising solutions for CO2 capture, water treatment, and other environmental challenges. The development and optimization of these materials continue to be a critical area of research for addressing global environmental issues (Ateia et al., 2019).
Safety And Hazards
特性
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZHNDFXRZWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



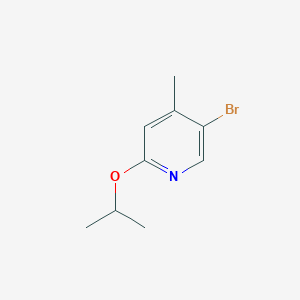
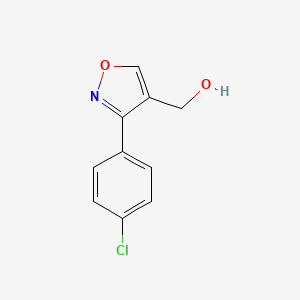
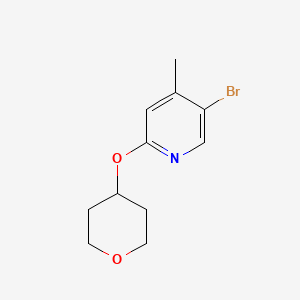
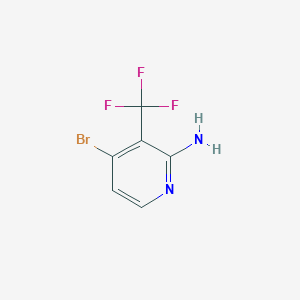
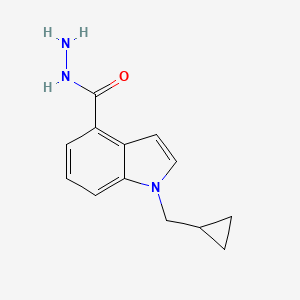
![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)
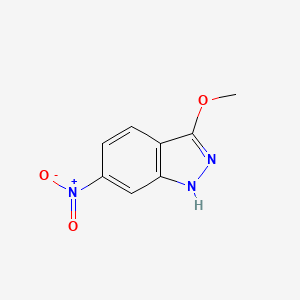
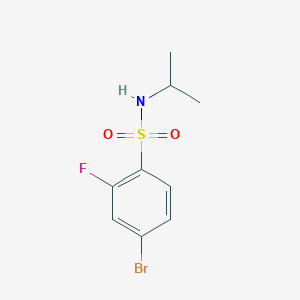
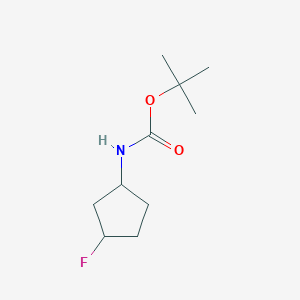
![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)
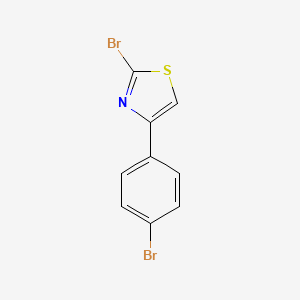
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)